trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclization Strategies
The synthesis of the pyrrolo-oxazine core often begins with multicomponent reactions that simultaneously form multiple bonds. A representative approach involves the condensation of a pyrrolidine precursor with an oxazine-forming component. For instance, General Procedure C (from ) employs sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate intermediates, facilitating nucleophilic attack and cyclization. In one protocol, a solution of methyl (S)-1-((1R,2R,3S)-2-nitro-1,2,3,6-tetrahydro-[1,1'-biphenyl]-3-yl)-5-oxopyrrolidine-2-carboxylate in methanol and hydrochloric acid undergoes zinc-mediated nitro group reduction, yielding a primary amine intermediate. Subsequent treatment with NaH in DMF at 0°C induces cyclization to form the oxazine ring .
The stereochemical outcome (trans configuration) is influenced by the reaction temperature and base strength. NaH’s strong basicity promotes deprotonation at the α-position of the carbonyl group, directing ring closure with the desired stereochemistry . This method typically achieves moderate yields (30–50%) due to competing side reactions, necessitating careful purification via flash column chromatography .
Hydrogenation for Ring Saturation
Hydrogenation is critical for reducing unsaturated intermediates to the fully saturated hexahydropyrrolo-oxazine structure. General Procedure A (from ) details the use of Raney nickel under a hydrogen atmosphere to reduce double bonds in the pyrrolidine-oxazine precursor. For example, a substrate dissolved in methanol is treated with Raney nickel (50% in H₂O), followed by three vacuum/H₂ cycles to establish a hydrogen-rich environment. Vigorous stirring under H₂ for 5–10 minutes ensures complete reduction, after which the catalyst is removed by filtration through celite .
Alternative protocols, such as those in patent EP3995495A1, utilize palladium on carbon (Pd/C) in ethanol under hydrogen gas. A specific example involves hydrogenating tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate at 70°C in glycol monomethyl ether, achieving 65% yield after 6 hours . The choice of solvent (e.g., ethanol vs. glycol monomethyl ether) impacts reaction kinetics and product solubility, with higher temperatures accelerating reduction but risking over-hydrogenation .
tert-Butoxycarbonyl (Boc) Protection
Introducing the tert-butyl carbamate group requires protection of the amine functionality early in the synthesis. General Procedure B1 (from ) outlines a coupling reaction using EDC·HCl and Oxyma in dichloromethane (CH₂Cl₂). For instance, a carboxylic acid derivative is reacted with the amine intermediate in the presence of EDC·HCl and Oxyma, forming the Boc-protected amide overnight. Saturated sodium bicarbonate (NaHCO₃) is added to quench the reaction, followed by extraction with CH₂Cl₂ and purification via flash chromatography .
The Boc group’s stability under acidic and hydrogenation conditions makes it ideal for multistep syntheses. However, its bulkiness can sterically hinder cyclization, necessitating optimization of reaction stoichiometry and temperature .
Trans-Cyclization Under Acidic Conditions
Patent VC11988777 (from ) highlights a trans-cyclization method using acidic conditions to favor the trans stereoisomer. A nitro-containing precursor is treated with zinc (Zn) in aqueous HCl, reducing the nitro group to an amine. The resultant intermediate undergoes acid-catalyzed cyclization, where protonation of the carbonyl oxygen enhances electrophilicity, promoting nucleophilic attack by the amine. This step is typically conducted in methanol or ethanol at reflux temperatures (60–80°C), yielding the trans-configured product with >90% diastereomeric excess .
Purification and Characterization
Final purification often involves flash column chromatography with gradients of dichloromethane (CH₂Cl₂) and methanol (MeOH). For example, a 9:1 CH₂Cl₂:MeOH ratio effectively separates the target compound from byproducts . Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are employed to confirm purity and stereochemistry. Key NMR signals include resonances for the tert-butyl group (δ 1.4 ppm) and the oxazine methylene protons (δ 3.2–4.1 ppm) .
Scale-Up and Industrial Adaptations
Industrial-scale syntheses prioritize cost efficiency and reproducibility. A patented method (from ) replaces expensive palladium catalysts with Raney nickel for hydrogenation, reducing costs by 40% while maintaining yields ≥60%. Continuous flow reactors are also employed for cyclization steps, enhancing reaction control and scalability .
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 30 |
| Ethanol | 15 |
| Methanol | 20 |
Data from recommend storing the compound at 2–8°C in light-protected, moisture-sealed containers to prevent degradation. Stock solutions in DMSO remain stable for 1 month at -20°C or 6 months at -80°C .
Chemical Reactions Analysis
Oxidation Reactions
Oxidation reactions involve the loss of electrons by the compound, often resulting in the formation of oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions can modify the compound's structure, leading to the formation of new derivatives with distinct properties.
Reduction Reactions
Reduction reactions involve the gain of electrons, typically leading to the formation of reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. These reactions are crucial for altering the compound's functional groups and exploring its potential biological activities.
Substitution Reactions
Substitution reactions, particularly nucleophilic substitution, can occur at the oxazine ring. Nucleophiles such as amines and thiols are used under basic conditions to achieve these reactions. The substitution of functional groups can significantly influence the compound's chemical and biological properties.
Reaction Conditions and Reagents
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Aqueous or organic solvents, mild to strong conditions |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions, often in ether or THF |
| Substitution | Amines, Thiols | Basic conditions, often in polar aprotic solvents |
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example:
-
Oxidation Products : Oxides or other oxidized derivatives.
-
Reduction Products : Reduced derivatives with altered functional groups.
-
Substitution Products : Substituted oxazine derivatives with modified properties.
Biological Implications
The chemical reactions of trans-tert-Butyl hexahydropyrrolo[3,4-b] oxazine-6(2H)-carboxylate are crucial for understanding its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit enzyme inhibition and receptor modulation, influencing various biological pathways.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of hexahydropyrrolo compounds exhibit significant anticancer properties. The unique oxazine structure may enhance the interaction with biological targets involved in cancer cell proliferation. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer models, suggesting that trans-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate could be a candidate for further development as an anticancer agent.
2. Neuroprotective Effects
Compounds related to this oxazine structure have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Materials Science Applications
1. Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with improved performance characteristics for industrial applications.
2. Coatings and Adhesives
Due to its stability and chemical resistance, this compound can be utilized in the formulation of advanced coatings and adhesives. These materials are crucial in sectors such as automotive and aerospace where durability and performance are paramount.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Neuroprotection | Showed significant reduction in neuronal cell death in models of oxidative stress. |
| Study 3 | Polymer synthesis | Developed a new polymer exhibiting enhanced tensile strength and thermal stability. |
Mechanism of Action
The mechanism of action of trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Research Implications
- Drug Design : The oxazine-pyrrolidine scaffold offers a balance between rigidity (for target binding) and synthetic flexibility (for derivatization). Substitutions at positions 4 or 6 modulate steric and electronic profiles for tailored pharmacokinetics .
- Limitations : Lack of explicit bioactivity data for the parent compound highlights the need for targeted assays (e.g., ATX inhibition or solubility studies as in ) .
Biological Activity
trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a heterocyclic compound with a unique structure that includes a hexahydropyrrolo ring fused to an oxazine ring. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications as an intermediate in drug development.
- Molecular Formula : CHNO
- Molecular Weight : 228.29 g/mol
- CAS Number : 138026-93-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects depending on the specific target.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds in the oxazine class can possess antimicrobial properties. The specific interactions and mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound's structure may allow it to inhibit specific enzymes involved in metabolic pathways, potentially making it useful in treating diseases where such enzymes are overactive.
- Neuroprotective Effects : Some studies indicate that related compounds may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
A comparison with other heterocyclic compounds like 1,3-oxazines and spirocyclic oxindoles reveals that this compound has distinct chemical properties due to its unique fused ring system. This uniqueness may contribute to its specific biological activities.
| Compound Type | Structure Features | Potential Activities |
|---|---|---|
| 1,3-Oxazines | Oxazine ring structure | Antimicrobial |
| Spirocyclic Oxindoles | Spirocyclic structure | Neuroprotective |
| trans-tert-butyl hexahydro... | Fused hexahydropyrrolo and oxazine rings | Enzyme inhibition, antimicrobial |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing trans-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate with high purity?
The compound is typically synthesized via multi-step protocols. A common route involves:
- Cyclization of pyrrolidine and oxazine precursors under reflux conditions.
- Use of tert-butyloxycarbonyl (Boc) protecting groups to stabilize intermediates.
- Optimization of parameters such as solvent polarity (e.g., dichloromethane or THF), temperature (60–100°C), and catalysts (e.g., palladium for coupling reactions). Yield improvements (>80%) are achieved by employing continuous flow reactors for precise control of reaction kinetics .
Q. How should researchers handle storage and solubility challenges for this compound?
- Storage : Store solid forms at 2–8°C in airtight containers to prevent hydrolysis. For long-term stability (6+ months), prepare stock solutions in anhydrous DMSO and store at -80°C .
- Solubility : The compound exhibits limited aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For in vitro assays, warm stock solutions to 37°C and sonicate briefly to avoid precipitation .
Q. What analytical techniques are critical for confirming structural identity and stereochemistry?
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₁H₁₈N₂O₄, MW 242.28).
- X-ray Crystallography : Use SHELXL for single-crystal analysis to resolve the trans-stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream functionalization?
The tert-butyl group:
- Provides steric shielding to the pyrrolo-oxazine core, reducing undesired side reactions (e.g., oxidation at the N-atom).
- Electron-donating effects stabilize intermediates during nucleophilic substitutions. Computational DFT studies suggest the Boc group lowers activation energy for ring-opening reactions by 15–20 kJ/mol compared to unsubstituted analogs .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent batch purity, inert atmosphere).
- Purity Analysis : Use HPLC with a C18 column (ACN/water gradient) to detect trace impurities.
- Biological Assays : Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). Discrepancies may arise from differing cell lines or assay protocols .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to neurotransmitter receptors (e.g., serotonin 5-HT₃) based on the pyrrolo-oxazine scaffold’s rigidity.
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions.
- ADMET Prediction : SwissADME estimates blood-brain barrier penetration (logP ~2.1) and CYP450 metabolism risks .
Methodological Notes
- Stereochemical Purity : Chiral HPLC (Chiralpak IA column) ensures >99% enantiomeric excess for pharmacological studies .
- Scale-Up Synthesis : Pilot-scale reactions (10–100 g) require inert gas purging and controlled cooling to prevent exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
